molecular formula C9H16ClNO2 B2817526 Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride CAS No. 2361666-38-6

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride

Cat. No.: B2817526
CAS No.: 2361666-38-6
M. Wt: 205.68
InChI Key: NBDKPYVLGBKSSN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride is a bicyclic α-amino ester hydrochloride derivative. The bicyclo[3.1.0]hexane moiety introduces structural rigidity, which can enhance binding specificity in biological systems. For example, and describe synthetic routes for 3-azabicyclo[3.1.0]hexane intermediates, which involve hydrogenation and deprotection steps .

Properties

IUPAC Name

methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKPYVLGBKSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC2CC2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines to amides.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular parameters of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Applications/Notes
Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride (hypothetical) C₁₀H₁₆ClNO₂ (estimated) ~229.7 (estimated) Bicyclo[3.1.0]hexane Potential intermediate for rigid bioactive molecules
Methyl 2-amino-2-(tetrahydropyran-4-yl)acetate hydrochloride C₉H₁₆ClNO₃ 245.71 Tetrahydropyran Used in peptide synthesis; enhances solubility
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride C₉H₁₁BrClNO₂ 284.55 4-Bromophenyl Building block for Negishi coupling in drug discovery
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride C₁₀H₁₃ClFNO₂ 245.67 3-Fluoro-2-methylphenyl Bioactive intermediate; fluorine improves metabolic stability
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₁ClFNO₂ 231.65 4-Fluorophenyl Chiral building block for enantioselective synthesis
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride C₁₁H₁₆ClNO₃ 245.71 3-Methoxyphenyl, methylamino Secondary amine structure; potential CNS drug candidate
Ethyl 2-amino-2-(furan-3-yl)acetate hydrochloride C₈H₁₂ClNO₃ 205.64 Furan-3-yl Used in DNA-tagged amino ester synthesis (91% yield)

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with bicyclo[3.1.0]hexane derivatives. Key steps include:
  • Amination : Reacting 3-bicyclo[3.1.0]hexyl aldehyde with glycine methyl ester hydrochloride under reductive conditions (e.g., sodium borohydride or catalytic hydrogenation) .
  • Esterification : Use of methanol or ethanol as solvents under reflux to form the methyl ester .
  • Salt Formation : Treatment with HCl to stabilize the compound as a hydrochloride salt .
  • Optimization : Critical parameters include temperature control (20–60°C), solvent polarity (ethanol/water mixtures enhance yield), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm the bicyclo[3.1.0]hexanyl moiety and ester/amino group positioning (e.g., δ ~3.7 ppm for methoxy groups, δ ~4.2 ppm for CH-NH2) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z ~228 for the free base; adjusted for HCl salt) .
  • X-ray Crystallography : Resolves stereochemical details of the bicyclic system and salt conformation .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% theoretical values .

Q. How does the bicyclo[3.1.0]hexanyl group influence the compound’s chemical reactivity?

  • Methodological Answer : The bicyclo[3.1.0]hexane core introduces steric strain and unique electronic effects:
  • Nucleophilic Substitution : Enhanced reactivity at the α-carbon due to electron-withdrawing effects of the bicyclic system .
  • Oxidation Stability : The strained ring resists oxidation under mild conditions but may undergo ring-opening with strong oxidizers (e.g., KMnO4) .
  • Acid/Base Stability : The hydrochloride salt is stable in acidic conditions but may hydrolyze in basic media, requiring pH-controlled storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in carbene-mediated reactions?

  • Methodological Answer : Studies on analogous bicyclo[3.1.0]hexyl systems suggest:
  • Ion-Pair Intermediates : Carbene fragmentation (e.g., from oxychlorocarbene derivatives) proceeds via a cation-chloride ion pair rather than a trishomocyclopropenyl cation, as shown by kinetic isotope effects and labeling .
  • Steric Effects : The bicyclic structure directs regioselectivity in substitution reactions, favoring trans- over cis-products in some cases .
  • Computational Modeling : DFT calculations can predict transition states and optimize reaction pathways for targeted functionalization .

Q. How can computational methods predict the compound’s biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) based on structural analogs .
  • QSAR Models : Correlate substituent effects (e.g., methoxymethyl vs. halogen groups) with bioactivity using datasets from similar amino acid esters .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. RAW264.7) to clarify concentration-dependent effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Structural Analog Comparison : Benchmark against compounds like Ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride, which shows clearer factor Xa inhibition .

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